
N-(2-phenoxyethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenoxyethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Shows promise as an anticancer agent by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the activity of various enzymes and receptors involved in microbial and viral infections .
Comparación Con Compuestos Similares
N-(2-phenoxyethyl)quinoline-2-carboxamide can be compared with other quinoline derivatives such as:
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide: Exhibits similar antimicrobial properties but with a different core structure.
Quinoline-2-carboxamide: Lacks the phenoxyethyl group, which may affect its biological activity.
N-cyclooctylquinoline-2-carboxamide: Shows different pharmacokinetic properties due to the presence of a cyclooctyl group
Propiedades
Número CAS |
332129-65-4 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
N-(2-phenoxyethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-12-13-22-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)20-17/h1-11H,12-13H2,(H,19,21) |
Clave InChI |
VKNFGYLLTKYNGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
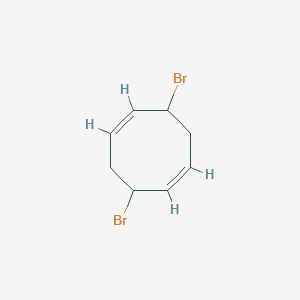

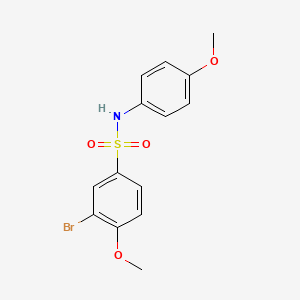
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
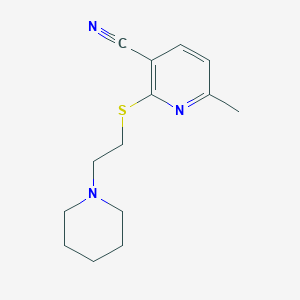
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)

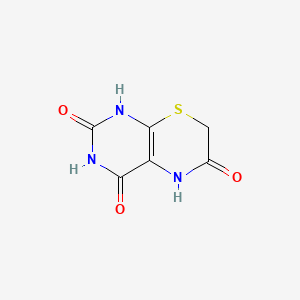
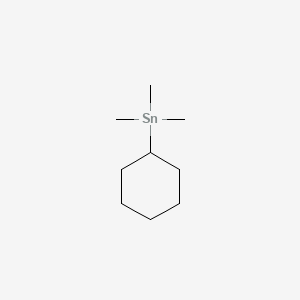
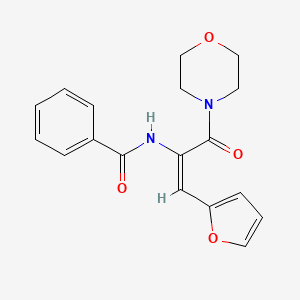

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
